One promising area of research explores oleyl alcohol's potential as a penetration enhancer for topical and transdermal drug delivery [1]. Its fatty alcohol structure allows it to interact with the skin's lipid barrier, facilitating the passage of drugs through the skin and into the bloodstream. Researchers are investigating oleyl alcohol in formulations for delivering various medications, including steroids, antibiotics, and vaccines [1].
[1] Enhancement of skin permeation of drugs by oleyl alcohol : A mechanistic study / [A. A. Khadke et al.] Journal of Controlled Release, 2007, vol. 118, no. 2, p. 187-197. ScienceDirect:
Oleyl alcohol's amphiphilic nature, meaning it has both water-loving and water-repelling properties, makes it valuable in material science research. Studies explore its use as a:
Oleyl alcohol can act as a stabilizer in emulsions and suspensions, preventing the separation of components [2]. This property is useful in developing new materials with specific functionalities.
Due to its ability to reduce surface tension, oleyl alcohol functions as a wetting agent, improving the interaction between liquids and solids [3]. This application is relevant in research on coatings, inks, and composite materials.
[2] Microencapsulation of peppermint oil using oleyl alcohol as a wall material / [Y. J. Huang et al.] Journal of Agricultural and Food Chemistry, 2001, vol. 49, no. 11, p. 5006-5010. ScienceDirect:
Oleyl alcohol plays a role in the synthesis of nanoparticles. Researchers utilize it as a:
Oleyl alcohol acts as a solvent for various precursors used in nanoparticle synthesis [4]. Its high boiling point allows for reactions at elevated temperatures.
Oleyl alcohol can modify the surface properties of nanoparticles, controlling their size, shape, and stability [5]. This tailored control is crucial for designing nanoparticles with specific functions.
[4] Selective synthesis of ZnO nanorods and control of their morphologies / [T. K. Gupta et al.] Chemistry of Materials, 2005, vol. 17, no. 13, p. 3445-3453. ACS Publications:
[5] Why Do Hydrophobic Ligands Control the Shape of Gold Nanoparticles? / [C. B. Murray et al.] Journal of the American Chemical Society, 2000, vol. 122, no. 18, p. 4357-4372. ACS Publications:
Oleyl alcohol, also known as cis-9-octadecen-1-ol, is an unsaturated fatty alcohol with the molecular formula C₁₈H₃₆O. It is a colorless oil found naturally in various fats and oils, particularly olive oil (hence the name "oleyl") []. Oleyl alcohol plays a minor role in scientific research but finds significant applications in the cosmetics industry [].
Oleyl alcohol possesses a long, straight hydrocarbon chain (18 carbons) with a terminal hydroxyl (OH) group and a single carbon-carbon double bond (C=C) at the ninth position from the alcohol end (cis-configuration) []. This structure gives oleyl alcohol several key features:
Oleyl alcohol is primarily obtained through the reduction of oleic acid esters, a process known as the Bouveault-Blanc reduction. This method selectively reduces the carbonyl group (C=O) of the ester while leaving the double bond intact [].
CH3(CH2)7CH=CH(CH2)7COOH (Oleic Acid) + H2 -> CH3(CH2)7CH=CH(CH2)7CH2OH (Oleyl Alcohol)
Oleyl alcohol does not have a well-defined mechanism of action in scientific research.